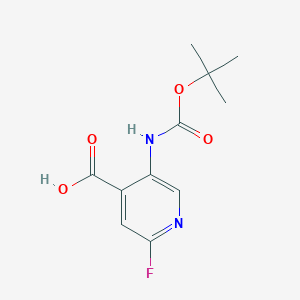

5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid

Übersicht

Beschreibung

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, etc. For “5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid”, the available information indicates that it has a molecular weight of 275.3 g/mol .

Wissenschaftliche Forschungsanwendungen

Dipeptide Synthesis

The compound is used in the synthesis of dipeptides . A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Organic Synthesis

The compound is used in organic synthesis . The multiple reactive groups of the amino acid anions can cause unwanted reactions in selective or multistep organic synthesis . To expand the applicability of AAILs, the reactive side chain and N-terminus are chemically protected .

Ionic Liquid Preparation

The compound is used in the preparation of ionic liquids . The Boc-protected amino acid ionic liquids (Boc-AAILs) were synthesized by simple neutralization of [emim] [OH] with commercially available Boc-protected amino acids .

Deprotection of Amino Acids and Peptides

The compound is used in the deprotection of amino acids and peptides . A method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described .

Extraction of Water Soluble Polar Organic Molecules

The compound is used in the extraction of water soluble polar organic molecules . The study extended the possibility for extraction of water soluble polar organic molecules using ionic liquids .

Synthesis of Boc Derivatives of Amino Acids

The compound is used in the synthesis of Boc derivatives of amino acids . The influence of conditions of the reactions on the synthesis of Boc derivatives of amino acids using di-tert-butyl pyrocarbonate on the yield of desired product has been studied .

Wirkmechanismus

Target of Action

Similar compounds have been used in peptide synthesis , suggesting that this compound may interact with peptide or protein targets.

Mode of Action

It’s known that tert-butyloxycarbonyl (boc) protected amino acids, like this compound, are typically used in peptide synthesis . The Boc group serves as a protective group for the amino group during peptide bond formation. It prevents unwanted side reactions and can be removed under acidic conditions .

Biochemical Pathways

The compound likely plays a role in the biochemical pathway of peptide synthesis . In this process, the Boc group protects the amino group, allowing for selective reactions to occur. Once the desired peptide bond is formed, the Boc group can be removed, revealing the amino group .

Pharmacokinetics

The compound’s solubility in various solvents such as acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso) suggests it may have good bioavailability .

Result of Action

The primary result of the action of this compound is the formation of peptide bonds in a controlled manner, which is crucial in peptide synthesis . By protecting the amino group, the compound allows for selective reactions, leading to the desired peptide sequence .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain solvents can affect the compound’s solubility and reactivity . Additionally, the compound’s stability and efficacy can be influenced by temperature and pH .

Eigenschaften

IUPAC Name |

2-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O4/c1-11(2,3)18-10(17)14-7-5-13-8(12)4-6(7)9(15)16/h4-5H,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJLIDFAPYTBDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442512 | |

| Record name | 5-[(tert-Butoxycarbonyl)amino]-2-fluoropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid | |

CAS RN |

171178-42-0 | |

| Record name | 5-[(tert-Butoxycarbonyl)amino]-2-fluoropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

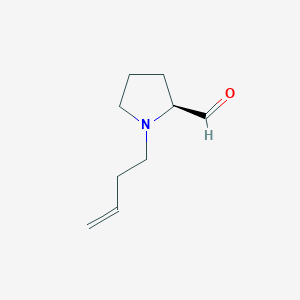

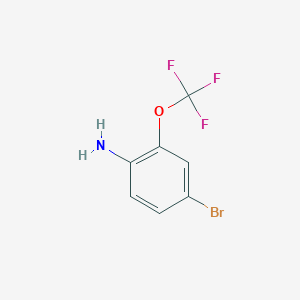

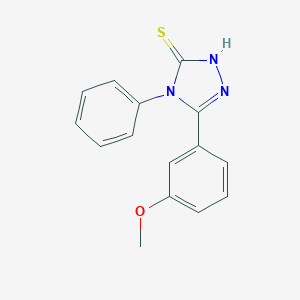

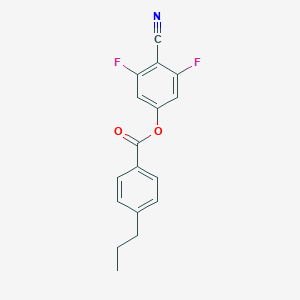

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methoxybenzo[B]thiophene-2-boronic acid](/img/structure/B71513.png)

![Cyclopropanecarboxaldehyde, 2-[(acetyloxy)methyl]-, (1R,2S)-(9CI)](/img/structure/B71515.png)